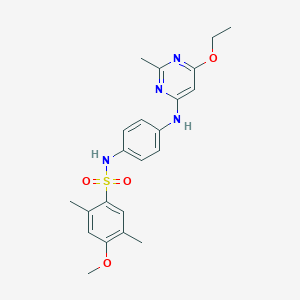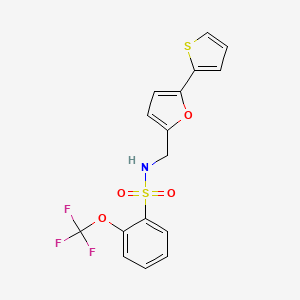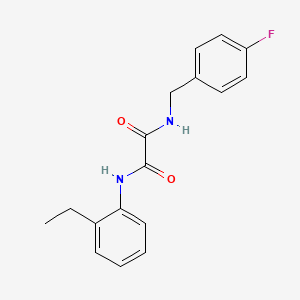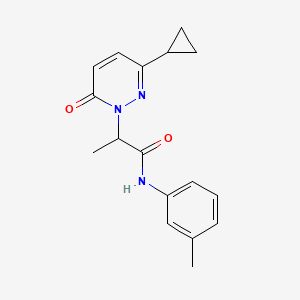
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CYM5442 and belongs to the class of pyridazinone derivatives.
科学的研究の応用
Synthesis and Chemical Characterization
The synthesis of pyridazinone derivatives, including compounds structurally related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide, involves various chemical reactions that yield a range of compounds with potential biological activities. Studies have established general routes for synthesizing novel classes of pyridazin-3-one derivatives, which are formed as the sole isolable products in excellent yield under specific conditions. These synthetic pathways involve reactions between different chemical entities such as 3-oxo-2-arylhydrazonopropanals and active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid. The structural elucidation of these compounds is typically achieved through analytical spectroscopic methods, including IR, NMR spectral data, and elemental analysis, supplemented by X-ray crystallographic analysis for precise structural determination (Ibrahim & Behbehani, 2014).
Biological Activity Evaluation
Research into pyridazinone derivatives has explored their potential in treating various conditions due to their biological activities. For instance, certain derivatives have been synthesized and evaluated for their antinociceptive activity, where compounds have shown more potent effects than aspirin in modified Koster's Test in mice. This indicates potential applications in pain management and anti-inflammatory treatments. The studies suggest that the substitution patterns on the pyridazinone ring significantly influence the biological activity, highlighting the importance of chemical structure in therapeutic efficacy (Doğruer et al., 2000).
Antimicrobial and Anti-inflammatory Activities
Further research has focused on the synthesis of new pyridazinone derivatives with promising antimicrobial and anti-inflammatory properties. These compounds have been tested against a variety of microbial organisms, displaying significant activity which suggests their potential as novel antimicrobial agents. The exploration of these derivatives includes their potential utility in synthesizing fused azines, indicating a broad spectrum of chemical and biological applications (Behbehani et al., 2011).
Corrosion Inhibition
Interestingly, some pyridazinone derivatives have been evaluated for their role in corrosion inhibition, particularly for the protection of metals in acidic environments. These studies utilize electrochemical and spectroscopic methods to assess the efficiency of pyridazinone compounds in preventing metal dissolution, providing insights into their potential industrial applications in protecting materials from corrosive damage (Mashuga et al., 2017).
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-3-5-14(10-11)18-17(22)12(2)20-16(21)9-8-15(19-20)13-6-7-13/h3-5,8-10,12-13H,6-7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYRZHCMVXAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
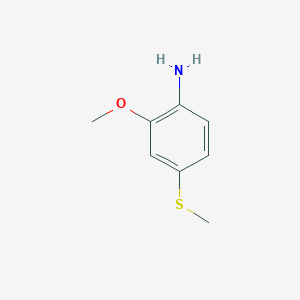
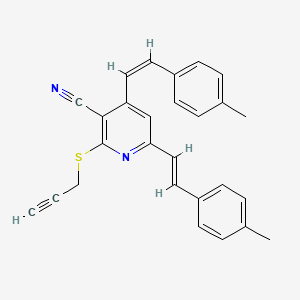
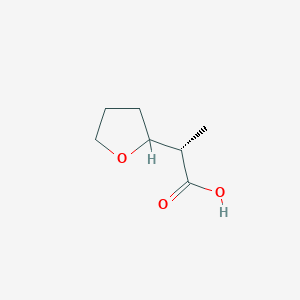
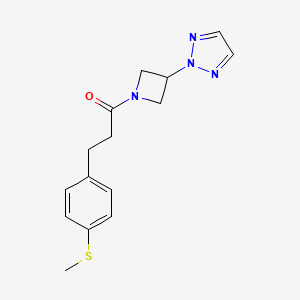
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate](/img/structure/B2445592.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2445594.png)
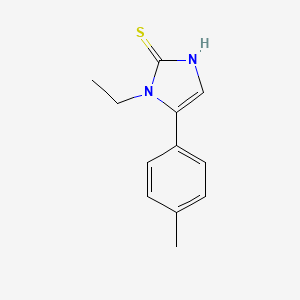
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2445598.png)
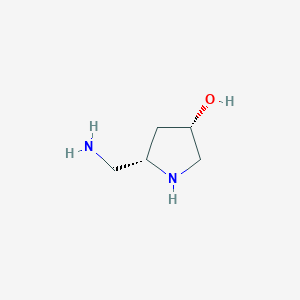
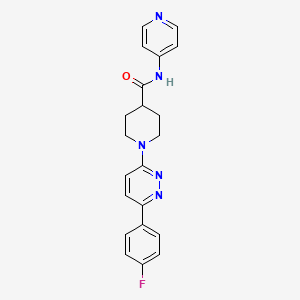
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2445604.png)
